molecular formula C13H24N2O B5800033 1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone

1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone

Cat. No.: B5800033
M. Wt: 224.34 g/mol
InChI Key: SDCCYOVPPGOLLY-UHFFFAOYSA-N
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Description

1-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C14H26N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 4-methylcyclohexyl group attached to the piperazine ring adds unique properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone typically involves the reaction of 4-methylcyclohexylamine with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where the piperazine ring or the methylcyclohexyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanone has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

1-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanone can be compared to other similar compounds, such as:

    1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone: This compound has a similar structure but contains an additional phenoxy group, which may confer different chemical and biological properties.

    1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-11-3-5-13(6-4-11)15-9-7-14(8-10-15)12(2)16/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCCYOVPPGOLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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